[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid is an organic compound characterized by its unique structure, which includes a thiophene ring and a boronic acid functional group. The molecular formula of this compound is , and it features a methoxycarbonyl group attached to the second position of the thiophene ring. This compound is recognized for its role as an important intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and other complex organic molecules .
-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95% is an organic compound containing a boron atom and a thiophene ring. It is a valuable intermediate used in the synthesis of various organic molecules, particularly those with heterocyclic structures. Scientific research studies have explored its application in the synthesis of:
The synthesis of [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid typically involves several steps:
[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid finds applications in various fields:
Interaction studies involving [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid focus on its binding capabilities with proteins and enzymes. These studies typically employ techniques such as:
Several compounds share structural similarities with [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 2-Boronothiophene-3-carboxylic acid | 0.92 |
| (3-(Hydroxymethyl)thiophen-2-yl)boronic acid | 0.82 |
| (3-Formylthiophen-2-yl)boronic acid | 0.80 |
These compounds are distinguished by variations in substituents on the thiophene ring or differences in the functional groups attached to the boron atom, which can significantly influence their reactivity and biological activity .